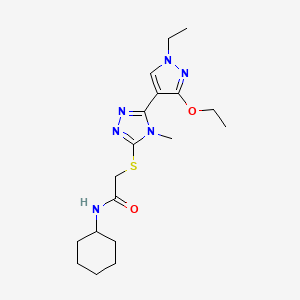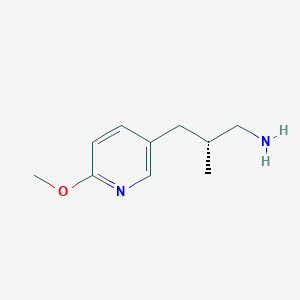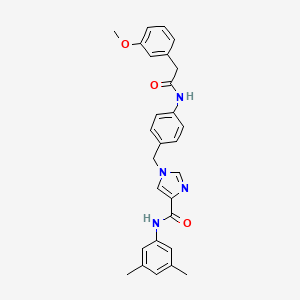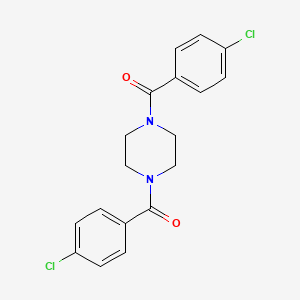![molecular formula C17H14N4O2 B2745333 1-phenyl-4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one CAS No. 1172451-61-4](/img/structure/B2745333.png)
1-phenyl-4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-phenyl-4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one is a useful research compound. Its molecular formula is C17H14N4O2 and its molecular weight is 306.325. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Potential and Apoptosis Induction
Researchers have identified certain 1,2,4-oxadiazole derivatives as novel apoptosis inducers, showing promise as anticancer agents. For instance, a study identified a compound from this class that exhibited good activity against breast and colorectal cancer cell lines, leading to cell cycle arrest and induction of apoptosis. The molecular target was identified as TIP47, a protein associated with the insulin-like growth factor II receptor, highlighting the potential of these compounds in cancer therapy (Zhang et al., 2005).
Material Science Applications
In the field of materials science, 1,2,4-oxadiazole derivatives have been explored for their optoelectronic properties. For example, derivatives based on electron-donor pyrrole and electron-acceptor nitro groups have been modeled to demonstrate their potential in light-harvesting efficiency, despite the weak anchoring nature of nitro groups. This highlights the use of these compounds in developing materials for photovoltaic applications (Joshi & Ramachandran, 2017).
Antimicrobial and Antitubercular Activities
Synthetic efforts have been made to explore the antimicrobial and antitubercular potentials of 1,2,4-oxadiazole derivatives. For instance, a series of pyrrole derivatives containing 1,3,4-oxadiazol-2-yl substituted benzothioate demonstrated moderate to good antitubercular activity, contributing valuable insights into the development of new antitubercular agents (Joshi et al., 2015).
Optoelectronics and Light-Emitting Diodes
The synthesis of 1,2,4-oxadiazole derivatives has led to the development of materials with high electron mobilities, suitable for use in organic light-emitting diodes (OLEDs). These materials have shown promise in reducing driving voltages and achieving high efficiency and low roll-off in devices, underscoring their utility in improving OLED performance (Shih et al., 2015).
Synthesis and Biological Activity Prediction
The synthesis of novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems has been achieved through a one-pot condensation process. The biological activity of these compounds has been predicted, offering a foundation for further exploration in drug discovery and development (Kharchenko et al., 2008).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as pyrrolidine derivatives, have shown nanomolar activity against ck1γ and ck1ε .
Mode of Action
It’s likely that the compound interacts with its targets (possibly ck1γ and ck1ε) in a way that influences their function, leading to changes in cellular processes .
Biochemical Pathways
Given the potential targets, it’s plausible that the compound could influence pathways related to the function of ck1γ and ck1ε .
Pharmacokinetics
Compounds with similar structures, such as pyrrolidine derivatives, are known to have good bioavailability due to their efficient exploration of the pharmacophore space, contribution to the stereochemistry of the molecule, and increased three-dimensional coverage .
Result of Action
Similar compounds have shown promising effects in in vitro studies .
Eigenschaften
IUPAC Name |
1-phenyl-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2/c22-15-10-13(11-21(15)14-4-2-1-3-5-14)16-19-17(23-20-16)12-6-8-18-9-7-12/h1-9,13H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGFLOJLPMDPUCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C3=NOC(=N3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-fluorophenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2745251.png)

![N-[2-(oxan-4-ylsulfanyl)ethyl]-3-phenyl-2,1-benzoxazole-5-carboxamide](/img/structure/B2745254.png)
![N'-[2-(morpholin-4-yl)ethyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide](/img/structure/B2745256.png)

![4-chloro-N-(3-acetamidophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2745260.png)


![2-Chloro-1-[4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-1-yl]propan-1-one](/img/structure/B2745265.png)

![1-ethyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2745269.png)
![3-(3-chlorophenyl)-6-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2745272.png)
![2-(4-methoxyphenyl)-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2745273.png)
